1-Benzyl-3-iodo-4-hydroxy-7-azaindole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-iodo-7H-pyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c15-11-9-17(8-10-4-2-1-3-5-10)14-13(11)12(18)6-7-16-14/h1-7,9H,8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVPENCWWDLOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2NC=CC3=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215062 | |
| Record name | 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-98-5 | |
| Record name | 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyl 3 Iodo 4 Hydroxy 7 Azaindole
Retrosynthetic Analysis and Identification of Key Precursors for 1-Benzyl-3-iodo-4-hydroxy-7-azaindole
A retrosynthetic analysis of the target molecule, this compound, allows for the deconstruction of the compound into logical, synthetically accessible precursors. The primary disconnections are at the C3-I bond, the N1-benzyl bond, and the bonds forming the bicyclic 7-azaindole (B17877) core.
This analysis identifies three key precursors:
1-Benzyl-4-hydroxy-7-azaindole : This intermediate is the direct precursor for the final iodination step.
4-Hydroxy-7-azaindole (B1314163) : This compound serves as the fundamental building block upon which the benzyl (B1604629) group and the iodine atom are sequentially added.
Substituted Pyridine (B92270) or Pyrrole (B145914) : The synthesis of the 4-hydroxy-7-azaindole core itself originates from simpler, appropriately functionalized pyridine or pyrrole derivatives.
The 7-azaindole system is a core structure in many pharmaceutically important molecules. google.com The functionalization of this scaffold, particularly at various positions on both the pyridine and pyrrole rings, is a critical aspect of synthesizing derivatives like the target compound. google.comresearchgate.net
Table 1: Key Precursors and Retrosynthetic Steps
| Target/Intermediate | Retrosynthetic Disconnection | Key Precursor(s) |
|---|---|---|
| This compound | C3-I Bond (Electrophilic Iodination) | 1-Benzyl-4-hydroxy-7-azaindole |
| 1-Benzyl-4-hydroxy-7-azaindole | N1-Benzyl Bond (N-Alkylation) | 4-Hydroxy-7-azaindole |
| 4-Hydroxy-7-azaindole | Pyrrole or Pyridine Ring Formation | Functionalized Pyridine or Pyrrole derivatives |
Classical and Modern Synthetic Routes to the 7-Azaindole Core of this compound
The construction of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a central theme in heterocyclic chemistry, with numerous methods developed over the years. researchgate.netrsc.orgresearchgate.net These strategies can be broadly categorized by which ring of the bicyclic system is formed last.
The most common approach to the 7-azaindole skeleton involves the annulation of a pyrrole ring onto a pre-existing, suitably substituted pyridine ring. researchgate.netacs.org This mirrors many classical indole (B1671886) syntheses.
Fischer Indole Synthesis : This method can be applied to the synthesis of azaindoles, but its use is often limited by the electron-deficient nature of the pyridine ring, which can hinder the key acs.orgacs.org-sigmatropic rearrangement step. researchgate.netuni-rostock.de
Madelung Synthesis : This involves the intramolecular cyclization of an N-(2-picolyl)alkanamide. Modified Madelung routes have been developed to access substituted 7-azaindoles. researchgate.net
Bartoli Indole Synthesis : The reaction of a nitro-pyridine with a vinyl Grignard reagent can produce the azaindole core. However, this method often requires a large excess of the Grignard reagent and can result in low yields. uni-rostock.depharmablock.com
Palladium-Catalyzed Annulations : Modern synthetic chemistry has introduced powerful palladium-catalyzed methods. For instance, a cascade C–N cross-coupling/Heck reaction between amino-o-bromopyridines and alkenyl bromides provides a direct route to 2- and 2,3-disubstituted azaindoles. acs.org Similarly, the Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with terminal alkynes, followed by a cyclization step, is an efficient two-step process to form 2-substituted 7-azaindoles. organic-chemistry.orgorganic-chemistry.org
An alternative, though less common, strategy involves constructing the pyridine ring onto a pyrrole precursor. uni-rostock.deuni-rostock.de This approach can be advantageous when starting with a highly functionalized pyrrole. Methodologies can include multi-component reactions or condensation reactions where the pyrrole unit acts as the foundational building block to construct the fused heterocyclic system. uni-rostock.de A novel approach involves using O-vinylhydroxylamines as reagents for ring-annulation with aza-arene N-oxides, which first yields a 7-azaindoline that can be dehydrated to the aromatic 7-azaindole. acs.orgnih.govchemrxiv.org
Regioselective Installation of Substituents for this compound
With the 4-hydroxy-7-azaindole core in hand, the subsequent challenge is the regioselective introduction of the benzyl and iodo groups.
The N-alkylation of 7-azaindole presents a regioselectivity challenge, as the reaction can occur at either the N1 position of the pyrrole ring or the N7 position of the pyridine ring. The introduction of a benzyl group at the N1 position is a crucial step.
Direct N-Alkylation : The reaction of 4-hydroxy-7-azaindole with benzyl halide under basic conditions (e.g., NaH in THF or DMF) is a common method. The choice of base and solvent can influence the N1/N7 selectivity. Studies on analogous indazole systems show that NaH in THF often favors N1 alkylation. beilstein-journals.org The electronic properties of the azaindole ring, influenced by the 4-hydroxy group, will play a significant role in directing the benzylation.
Directed Metalation and Group Transfer : More sophisticated strategies can control regioselectivity. For example, a directing group can be temporarily installed at the N7 position to force a reaction at another site, after which the directing group can be moved or removed. A "directed metalation-group dance" has been reported where a carbamoyl (B1232498) group is installed at N7, directing metalation to the C6 position. A subsequent catalytic process can promote a shift of the carbamoyl group from N7 to N1, enabling functionalization at the N1 position. worktribe.comnih.gov While this specific example functionalizes the carbocyclic part of the molecule, the principle of controlling annular isomerism is highly relevant.
Mitsunobu Reaction : The Mitsunobu reaction, using benzyl alcohol, can be employed for the N-benzylation of 7-azaindoles, offering an alternative under milder conditions. acs.org
The final step in the synthesis is the regioselective iodination of 1-benzyl-4-hydroxy-7-azaindole. The pyrrole ring of the azaindole system is electron-rich compared to the pyridine ring, making it susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic carbon, directing iodination to this site. researchgate.netnih.gov
Electrophilic Iodinating Agents : A variety of reagents can be used for this transformation.
N-Iodosuccinimide (NIS) : This is a mild and highly effective reagent for the C3 iodination of 7-azaindoles. The reaction is often carried out in a solvent like DCM or DMF. acs.org
Iodine (I₂) with a Base : The combination of molecular iodine with a base such as potassium hydroxide (B78521) (KOH) in DMF is a well-established method for the C3-iodination of the 7-azaindole nucleus. nih.gov
Iodine Monochloride (ICl) : ICl is another effective electrophilic iodinating agent that can be used, sometimes with an additive like Celite®, to achieve clean and high-yielding iodination at the C3 position. researchgate.net
The high regioselectivity for C3 iodination is supported by both experimental results and theoretical calculations, which show the highest electron density (most negative charge) and the largest HOMO coefficient at the C3 position of the 7-azaindole ring system. nih.gov
Table 2: Common Reagents for C3-Iodination of 7-Azaindole
| Reagent | Typical Conditions | Reference |
|---|---|---|
| N-Iodosuccinimide (NIS) | KOH, DCM | acs.org |
| Iodine (I₂) | KOH, DMF | nih.gov |
| Iodine Monochloride (ICl) | Celite®, CH₂Cl₂ | researchgate.net |
Hydroxylation at C4 Position: Reaction Mechanisms and Yield Optimization
The introduction of a hydroxyl group at the C4 position of the 7-azaindole ring is a critical transformation. A common strategy to achieve this involves the N-oxidation of the pyridine nitrogen in the 7-azaindole nucleus, followed by a rearrangement reaction.
One reported method begins with the N-oxidation of 7-azaindole using an oxidizing agent such as hydrogen peroxide in an organic solvent like tetrahydrofuran (B95107) (THF), ethylene (B1197577) glycol monomethyl ether, or propylene (B89431) glycol monomethyl ether. google.com This reaction is typically carried out at temperatures between 5 and 15 °C for 2 to 5 hours to produce N-oxide-7-azaindole. google.com
Following the formation of the N-oxide, a subsequent reaction with a phosphorus oxyhalide, such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), in a solvent like acetonitrile (B52724) or THF, leads to the formation of a 4-halo-7-azaindole. google.com The use of a catalyst, for instance, diisopropylethylamine (DIPEA), at elevated temperatures of 80–100 °C facilitates this step. google.com Finally, the 4-halo-7-azaindole can be converted to 4-hydroxy-7-azaindole through a nucleophilic substitution reaction with an alkoxide, such as sodium methoxide (B1231860), in a solvent like dimethylformamide (DMF) at temperatures ranging from 110 to 130 °C. google.com
Optimization of this hydroxylation process involves careful control of reaction parameters. The molar ratio of 7-azaindole to hydrogen peroxide is a key factor in the initial N-oxidation step, with a ratio of 1:1.1 to 1:2 being reported. google.com In the subsequent halogenation and rearrangement, the molar ratio of the N-oxide to the phosphorus oxyhalide and the catalyst is also crucial for maximizing the yield of the 4-halo intermediate. google.com
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in the efficient construction and functionalization of the 7-azaindole framework. Transition metal catalysts, particularly palladium, are extensively used for forming key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of azaindoles. researchgate.net These methods offer significant advantages, including broad substrate scope and high efficiency. uni-rostock.de
For the synthesis of precursors to this compound, palladium-catalyzed reactions are employed for both C-C and C-N bond formation. The introduction of the benzyl group at the N1 position can be achieved through a palladium-catalyzed N-arylation or N-alkylation reaction. Similarly, the introduction of substituents at various positions on the azaindole ring often utilizes palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions. organic-chemistry.orgnih.gov
In the context of synthesizing related structures, such as C3,C6-diaryl 7-azaindoles, a one-pot Suzuki-Miyaura cross-coupling reaction has been developed. acs.org This approach demonstrates the power of palladium catalysis in achieving multiple bond formations in a single synthetic operation. The reaction conditions typically involve a palladium catalyst, such as Pd₂(dba)₃, a phosphine (B1218219) ligand like SPhos, and a base, for example, cesium carbonate (Cs₂CO₃), in a suitable solvent system. acs.org The chemoselectivity of these reactions is a key consideration, particularly when multiple reactive sites are present on the azaindole core. acs.org
The iodination at the C3 position is often accomplished using an electrophilic iodinating agent like N-iodosuccinimide (NIS) in the presence of a base such as potassium hydroxide (KOH). acs.org
A study on the palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles highlights the use of catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the ligand Xantphos and a base like Cs₂CO₃ or K₂CO₃ in dioxane. beilstein-journals.orgnih.govbeilstein-journals.org These conditions facilitate the coupling of various amines, amides, and phenols with the 4-bromo-7-azaindole scaffold. beilstein-journals.orgnih.govbeilstein-journals.org
Table 1: Representative Palladium-Catalyzed Reactions in Azaindole Synthesis
| Reaction Type | Catalyst/Ligand | Base | Substrates | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 6-chloro-3-iodo-N-protected 7-azaindole, Aryl boronic acids | C3,C6-diaryl 7-azaindole | acs.org |
| C-N Coupling | Pd(OAc)₂ or Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | N-substituted 4-bromo-7-azaindole, Amines/Amides | 4-amino/amido-7-azaindole | beilstein-journals.org |
| C-O Coupling | Pd(OAc)₂ / Xantphos | K₂CO₃ | N-substituted 4-bromo-7-azaindole, Phenols | 4-phenoxy-7-azaindole | beilstein-journals.org |
While palladium catalysis is predominant, other transition metals also play a role in the synthesis of azaindoles. Rhodium(III)-catalyzed synthesis of 7-azaindoles through the coupling of 2-aminopyridine (B139424) and alkyne substrates has been reported. nih.gov This process often requires a silver salt as an oxidant to enhance catalyst turnover and efficiency. nih.gov
Copper-catalyzed reactions are also utilized, for instance, in the cyclization step following a Sonogashira coupling to form the azaindole ring. nih.gov Furthermore, homoleptic complexes of 7-azaindole with various 3d transition metals like manganese(II), iron(II), and cobalt(II) have been synthesized and characterized, indicating the versatile coordination chemistry of the azaindole ligand. acs.org Nickel boride has been shown to be effective for the chemoselective deprotection of benzyl esters, a transformation that could be relevant in the final steps of synthesizing the target molecule if a benzyl ester protecting group is employed. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is an increasingly important consideration. This involves the use of less hazardous chemicals, safer solvents, and energy-efficient processes.
In the context of azaindole synthesis, the development of one-pot reactions, such as the one-pot Suzuki-Miyaura cross-coupling, contributes to a greener process by reducing the number of synthetic steps, minimizing waste generation from intermediate purifications, and saving time and energy. acs.org
The use of catalytic amounts of reagents, as seen in the transition metal-catalyzed reactions, is a core principle of green chemistry, as it avoids the use of stoichiometric amounts of often toxic and wasteful reagents. nih.govnih.gov The choice of solvents is another critical aspect. While solvents like dioxane and DMF are effective, their environmental and health impacts are significant. google.combeilstein-journals.org Research into greener solvent alternatives is an ongoing effort in organic synthesis.
Furthermore, assessing the greenness of a synthetic route can be done using various metrics such as atom economy, reaction mass efficiency, and process mass intensity. walisongo.ac.id While specific green chemistry assessments for the synthesis of this compound are not explicitly detailed in the provided search results, the principles can be applied to the known synthetic steps. For example, evaluating the atom economy of the N-oxidation and subsequent rearrangement for the C4-hydroxylation would provide insight into the efficiency of this transformation.
Purity Assessment and Yield Optimization Protocols for this compound Synthesis
Ensuring the purity and maximizing the yield of the final compound are critical aspects of any synthetic process. For this compound, this involves careful monitoring of each synthetic step and purification of intermediates and the final product.
Purity is typically assessed using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is often used for rapid reaction monitoring. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for determining the purity of the final compound and any intermediates. google.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Mass Spectrometry (MS) are essential for structural confirmation and to ensure the absence of impurities.
Yield optimization is an iterative process that involves systematically varying reaction parameters to find the optimal conditions. Key parameters that are often optimized include:
Reaction Temperature: As seen in the synthesis of 4-substituted 7-azaindoles, temperature plays a crucial role in both reaction rate and selectivity. google.com
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC allows for the determination of the optimal reaction time to maximize product formation and minimize the formation of byproducts.
Stoichiometry of Reagents: The molar ratios of reactants, catalysts, and bases are critical for achieving high yields. For instance, in palladium-catalyzed reactions, the catalyst and ligand loading are carefully optimized to be as low as possible while still achieving efficient conversion. acs.org
Choice of Solvent, Catalyst, and Ligand: The nature of the solvent, catalyst, and ligand can have a profound impact on the reaction outcome. Screening different combinations is a common strategy for yield optimization. beilstein-journals.org
Purification of the final compound and intermediates is typically achieved through column chromatography on silica (B1680970) gel or alumina. scielo.org.pe Recrystallization is another common method for obtaining highly pure solid products. google.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 7-azaindole |
| N-oxide-7-azaindole |
| 4-halo-7-azaindole |
| 4-hydroxy-7-azaindole |
| Phosphorus oxychloride |
| Phosphorus oxybromide |
| Diisopropylethylamine |
| Sodium methoxide |
| N-iodosuccinimide |
| Potassium hydroxide |
| Palladium(II) acetate |
| Tris(dibenzylideneacetone)dipalladium(0) |
| Xantphos |
| SPhos |
| Cesium carbonate |
| Potassium carbonate |
| Dioxane |
| Dimethylformamide |
| Tetrahydrofuran |
| Ethylene glycol monomethyl ether |
| Propylene glycol monomethyl ether |
| Hydrogen peroxide |
| Rhodium(III) |
| Copper(I) iodide |
| Nickel boride |
Spectroscopic and Structural Elucidation Studies of 1 Benzyl 3 Iodo 4 Hydroxy 7 Azaindole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals of 1-Benzyl-3-iodo-4-hydroxy-7-azaindole.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the azaindole core and the benzyl (B1604629) group, as well as a characteristic singlet for the benzylic methylene (B1212753) protons. The hydroxyl proton may appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration. The protons on the pyridine (B92270) ring of the 7-azaindole (B17877) core (H-5 and H-6) would likely appear as doublets, with their chemical shifts influenced by the electron-donating hydroxyl group at the C-4 position. The single proton on the pyrrole (B145914) ring (H-2) would likely be a singlet.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be characteristic of the sp² carbons of the aromatic rings and the sp³ carbon of the benzylic methylene group. The carbon atom attached to the iodine (C-3) is expected to be significantly shifted to a higher field (lower ppm value) compared to an unsubstituted carbon, a phenomenon known as the "heavy atom effect." Conversely, the carbon attached to the hydroxyl group (C-4) will be shifted downfield.
¹⁵N NMR spectroscopy, although less common, would provide valuable information about the electronic environment of the two nitrogen atoms in the 7-azaindole ring system. The pyrrolic nitrogen (N-1) and the pyridinic nitrogen (N-7) would exhibit distinct chemical shifts, reflecting their different bonding environments.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.30 - 7.40 | s | - |
| H-5 | 6.70 - 6.80 | d | 5.0 - 6.0 |
| H-6 | 7.90 - 8.00 | d | 5.0 - 6.0 |
| Benzyl-CH₂ | 5.40 - 5.50 | s | - |
| Benzyl-Ar-H | 7.20 - 7.40 | m | - |
| 4-OH | 9.00 - 10.00 | br s | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 125.0 - 127.0 |
| C-3 | 75.0 - 80.0 |
| C-4 | 150.0 - 152.0 |
| C-5 | 110.0 - 112.0 |
| C-6 | 145.0 - 147.0 |
| C-7a | 148.0 - 150.0 |
| C-3a | 128.0 - 130.0 |
| Benzyl-CH₂ | 50.0 - 52.0 |
| Benzyl-C1' | 137.0 - 139.0 |
| Benzyl-C2'/C6' | 127.0 - 129.0 |
| Benzyl-C3'/C5' | 128.5 - 129.5 |
| Benzyl-C4' | 127.5 - 128.5 |
To confirm the assignments made from 1D NMR spectra and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For instance, a cross-peak between the signals of H-5 and H-6 would confirm their ortho relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations between the benzylic protons and the H-2 proton would further confirm the N-1 substitution and provide insights into the preferred conformation of the benzyl group relative to the azaindole ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn allows for the confirmation of the elemental composition. For this compound (C₁₄H₁₁IN₂O), the expected monoisotopic mass would be calculated and compared with the experimentally determined value. The high accuracy of HRMS (typically to within 5 ppm) provides strong evidence for the proposed molecular formula.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 378.9938 |
| [M+Na]⁺ | 400.9757 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. A prominent fragmentation would likely be the loss of the benzyl group, resulting in a fragment ion corresponding to the 3-iodo-4-hydroxy-7-azaindole cation. Another expected fragmentation would be the loss of the iodine atom. The analysis of these and other fragment ions would provide confirmatory evidence for the proposed structure.
Predicted Key MS/MS Fragments for this compound
| Fragment | Predicted m/z | Description |
| [M - C₇H₇]⁺ | 287.9363 | Loss of benzyl radical |
| [M - I]⁺ | 252.0818 | Loss of iodine radical |
| [C₇H₇]⁺ | 91.0543 | Benzyl/Tropylium cation |
Infrared (IR) Spectroscopy for Functional Group Characterization of this compound
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the pyrrole ring is absent due to the N-1 substitution. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the hydroxyl group would likely be observed in the 1200-1300 cm⁻¹ range.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (benzyl) | 2850 - 2960 |
| C=C and C=N Stretch (aromatic) | 1400 - 1600 |
| C-O Stretch (hydroxyl) | 1200 - 1300 |
X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Conformation
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information that, through mathematical Fourier transform, can be converted into a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.
For instance, studies on various benzimidazole (B57391) derivatives have successfully employed X-ray crystallography to elucidate their structures. researchgate.net These studies report key crystallographic data such as the crystal system, space group, unit cell dimensions, and intermolecular interactions like hydrogen bonds and π-π stacking. researchgate.net For example, the analysis of one benzimidazole derivative revealed a monoclinic crystal system with a P21/c space group. researchgate.net Such data is crucial for understanding the solid-state packing and the nature of non-covalent interactions that stabilize the crystal lattice. researchgate.net
Should a single crystal of this compound be obtained, X-ray diffraction analysis would yield a set of crystallographic parameters. Below is a hypothetical data table illustrating the kind of information that would be generated, based on data reported for other heterocyclic compounds. mdpi.comrsc.org
Hypothetical Crystallographic Data for a Heterocyclic Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 90 |
| β (°) | 98.6180(10) |
| γ (°) | 90 |
| Volume (ų) | 900.07(5) |
| Z | 4 |
Note: This data is illustrative and based on published data for a different compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomeric Research (if applicable to chiral derivatives of this compound)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is the most common of these methods and is invaluable for the study of stereoisomers.
While this compound itself is not chiral, the introduction of a chiral center or an element of axial chirality in a derivative would make it a candidate for CD spectroscopic analysis. For example, if a chiral substituent were introduced at a suitable position, or if restricted rotation around a single bond (atropisomerism) were to occur, distinct enantiomers could exist.
The principle of CD spectroscopy relies on the fact that enantiomers absorb left and right circularly polarized light to different extents. A CD spectrum plots the difference in absorption (ΔA = A_L - A_R) as a function of wavelength. The resulting spectrum is characteristic of the molecule's absolute configuration and conformation in solution.
For example, research on 4-benzyl-1H-pyrazole has shown that although it interconverts between conformers in solution, it can adopt a chiral conformation in the solid state, exhibiting atropisomerism. nih.gov While this particular study used NMR to observe the interconversion in solution, CD spectroscopy would be an ideal technique to study the stereoisomerism of stable, non-interconverting atropisomers of a this compound derivative in solution.
The application of CD spectroscopy would involve dissolving the enantiomerically pure or enriched sample in a suitable solvent and recording the spectrum. The sign and magnitude of the CD signals (known as Cotton effects) at specific wavelengths could then be correlated with the spatial arrangement of the chromophores within the molecule. Theoretical calculations, often using time-dependent density functional theory (TD-DFT), are frequently employed to predict the CD spectrum for a given absolute configuration, allowing for the assignment of the stereochemistry of the studied molecule.
Should a chiral derivative of this compound be synthesized, a typical research workflow would involve:
Separation of the enantiomers using a chiral chromatography technique.
Recording the CD spectrum for each enantiomer.
Computational modeling to predict the CD spectra for the (R) and (S) configurations.
Comparison of the experimental and theoretical spectra to assign the absolute configuration of each enantiomer.
This approach provides a powerful, non-destructive method for stereochemical assignment in solution, complementing the solid-state information obtained from X-ray crystallography.
Theoretical and Computational Investigations of 1 Benzyl 3 Iodo 4 Hydroxy 7 Azaindole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of novel molecules. For 1-Benzyl-3-iodo-4-hydroxy-7-azaindole, DFT calculations can map its electronic landscape, providing a foundational understanding of its intrinsic properties.
DFT studies on related 7-azaindole (B17877) derivatives have been successfully used to analyze molecular structures and vibrational spectra. mdpi.com For instance, calculations at the B3LYP level of theory with a 6-311G(d,p) basis set have been employed to determine key chemical properties such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) for various 7-azaindole hybrids. rsc.org These parameters are crucial for predicting the stability and reactivity of the molecule. A narrow frontier orbital gap, for example, suggests high chemical reactivity and the potential for intramolecular charge transfer.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and its role in chemical reactions. The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.
In analogous benzyl-containing compounds, the HOMO is often distributed across both the benzyl (B1604629) and the heterocyclic ring systems, while the LUMO is typically localized on the electron-deficient heterocyclic core. nih.gov For this compound, the HOMO is expected to be located on the electron-rich 4-hydroxy-7-azaindole (B1314163) ring, particularly around the hydroxyl group and the pyrrole (B145914) moiety. The LUMO is likely to be distributed over the azaindole system, influenced by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the iodine atom at the C3 position. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally correlates with higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value/Region | Implication |
| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate to Low | Suggests high chemical reactivity and potential for charge transfer interactions. mdpi.com |
| HOMO Localization | Primarily on the 4-hydroxy-pyrrole ring. | Site for oxidation and electrophilic substitution. |
| LUMO Localization | Distributed across the azaindole core, with significant contribution from the C3-iodo bond. | Site for reduction and nucleophilic attack. |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule, offering intuitive insights into its reactivity. The MEP map uses a color scale to denote regions of negative and positive electrostatic potential, which correspond to sites prone to electrophilic and nucleophilic attack, respectively.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring (N7) and the oxygen atom of the hydroxyl group. These regions are potential hydrogen bond acceptors and sites for electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and the N1-H of the pyrrole ring (if unsubstituted, though here it is benzylated). The benzyl protons would also exhibit positive potential. These sites are hydrogen bond donors.
Neutral/Near-Neutral Potential (Green): Predominantly on the carbon framework of the benzyl group and the azaindole core.
Studies on similar azaindole derivatives have used MEP maps to identify potential sites for non-covalent interactions, which is crucial for understanding ligand-receptor binding. nih.gov
Molecular Dynamics Simulations to Explore Conformational Landscape and Solvent Interactions
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations can explore the conformational landscape of this compound, revealing the accessible shapes the molecule can adopt and the energetic barriers between them. This is particularly important for the flexible benzyl group, whose orientation relative to the rigid azaindole core can significantly impact its interaction with biological targets.
Furthermore, MD simulations in an explicit solvent (like water) can shed light on how the molecule interacts with its environment. These simulations can predict the stability of key solute-solvent hydrogen bonds, such as those involving the 4-hydroxyl group and the N7 atom, and can calculate properties like the solvent-accessible surface area. In studies of other 7-azaindole derivatives, MD simulations have been used to validate docking poses by showing that key interactions are maintained over simulation times of up to 100 nanoseconds. nih.gov This analysis can reveal the stability of the ligand within a binding pocket and the role of water molecules in mediating interactions. nih.gov
In Silico Prediction of Potential Protein-Ligand Interactions and Binding Modes for this compound
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies can identify potential protein targets and elucidate its binding mode. The 7-azaindole scaffold is a well-known "hinge-binder" in kinase inhibitors, where the N7 atom accepts a hydrogen bond from the protein's hinge region, and the N1-H (if present) donates a hydrogen bond. nih.gov
In the case of the N1-benzylated title compound, the key interactions would likely involve:
Hydrogen Bonding: The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor. The N7 atom is a strong hydrogen bond acceptor. nih.gov
Halogen Bonding: The iodine atom at the C3 position can form halogen bonds with electron-rich residues like the backbone carbonyls of amino acids.
Pi-Pi Stacking: The aromatic benzyl group and the azaindole ring can engage in pi-pi stacking or T-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov
Docking studies on similar 7-azaindole derivatives have reported binding energies in the range of -7 to -9 kcal/mol, indicating strong affinity for their respective targets. nih.govmdpi.com
Structure-Activity Relationship (SAR) Modeling for this compound Derivatives based on Computational Data
Computational data provides a rational basis for Structure-Activity Relationship (SAR) modeling, guiding the design of more potent and selective analogs. By systematically modifying the structure of this compound in silico and evaluating the effect on its computed properties (e.g., docking score, FMO energies), researchers can prioritize which derivatives to synthesize.
A review of 7-azaindole derivatives has highlighted that substitutions at the N1, C3, and C5 positions are particularly important for anticancer activity. nih.gov SAR studies on other series have shown that:
The N7 atom is often essential for activity, likely due to its role in hinge binding. nih.gov
Substitution on the pyrrole nitrogen can significantly impact activity. For example, introducing substituents at the N1 position of certain 7-azaindole series led to a decrease in antiviral activity. nih.gov
The nature of the substituent at the C3 position is critical. In dopamine (B1211576) D4 ligands, a 3-aminomethyl group conferred the highest affinity. nih.gov
Computational SAR for derivatives of this compound could explore the effects of varying the substituents on the benzyl ring, replacing the iodine at C3 with other halogens or small functional groups, and modifying the C4-hydroxyl group.
Table 2: Computationally-Guided SAR Exploration for this compound Derivatives
| Position of Modification | Proposed Modification | Predicted Impact based on Computational Models |
| Benzyl Ring | Addition of electron-withdrawing or -donating groups (e.g., -F, -OCH3). | Modulate pi-pi interactions and electronic properties; potentially improve binding affinity or selectivity. |
| C3-Iodo | Replacement with -Br, -Cl, or -CN. | Alter halogen bonding potential and steric fit within the binding pocket. |
| C4-Hydroxy | Conversion to a methoxy (B1213986) group (-OCH3). | Remove hydrogen bonding capability, which could probe the importance of this interaction for target binding. |
| Azaindole Core | Shifting the N7 nitrogen to other positions (e.g., creating a 4-, 5-, or 6-azaindole). | Drastically alter hinge-binding geometry and overall electronic properties. nih.gov |
Mechanistic Computational Studies of Reactions Involving this compound
Computational chemistry can be used to model reaction mechanisms, providing detailed information about transition states, intermediates, and reaction energy profiles. This is valuable for optimizing synthetic routes to this compound and for understanding its potential metabolic fate.
For example, DFT calculations have been used to elucidate the mechanism of copper-catalyzed N-arylation of 7-azaindole, a common reaction for modifying the N1 position. nih.gov These studies can rationalize the role of catalysts, bases, and ligands and explain the observed product distributions. nih.gov Similarly, computational studies could model reactions at the C3-iodo position, such as Suzuki or Sonogashira cross-coupling reactions, which are frequently used to functionalize the 7-azaindole core. nih.govresearchgate.net By calculating the activation energies for different reaction pathways, these studies can predict the feasibility of a proposed synthetic step and help to avoid undesirable side reactions.
Chemical Reactivity and Derivatization Strategies for 1 Benzyl 3 Iodo 4 Hydroxy 7 Azaindole
Modifications at the Azaindole Core of 1-Benzyl-3-iodo-4-hydroxy-7-azaindole
The 7-azaindole (B17877) core is the centerpiece for a wide array of chemical transformations. Its inherent electronic properties, combined with the directing effects of its substituents, allow for selective modifications at several positions.
Transformations Involving the C3-Iodo Moiety (e.g., Suzuki-Miyaura, Sonogashira, Heck Couplings)
The carbon-iodine bond at the C3 position is a key site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling the C3-iodo position with a variety of organoboron compounds, such as boronic acids or their esters. This allows for the introduction of aryl, heteroaryl, alkyl, and benzyl (B1604629) groups. rheniumshop.co.il The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. For instance, the coupling of 3-iodo-7-azaindoles with arylboronic acids is a well-established method for synthesizing 3-aryl-7-azaindole derivatives. researchgate.netsigmaaldrich.com The use of different palladium catalysts and ligands can be optimized to achieve high yields for a diverse set of substrates, including those with electron-donating or electron-withdrawing groups. researchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C3-iodo group and a terminal alkyne. researchgate.netnih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. researchgate.netresearchgate.net It is a highly efficient method for synthesizing 3-alkynyl-7-azaindole derivatives, which are valuable intermediates for further transformations or as target molecules in their own right. researchgate.netrsc.org The reaction conditions are generally mild and can be adapted for various substituted alkynes. nih.gov
Heck Coupling: The Heck reaction involves the coupling of the C3-iodo moiety with an alkene in the presence of a palladium catalyst and a base. This reaction introduces a vinyl or substituted vinyl group at the C3 position. The synthesis of substituted 4-, 5-, 6-, and 7-azaindoles has been achieved through cascade reactions that include a Heck coupling step. nih.gov
Below is a table summarizing typical conditions for these cross-coupling reactions on related 3-iodo-7-azaindole systems.
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | Arylboronic acids | Good to Excellent | sigmaaldrich.com |
| Suzuki-Miyaura | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Arylboronic acids | Good to Excellent | sigmaaldrich.com |
| Suzuki-Miyaura | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | Benzyl, alkyl, aryl boronic esters | Good to Excellent | rheniumshop.co.il |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Terminal Alkynes | Not specified | researchgate.netresearchgate.net |
| Heck | Pd₂(dba)₃ / XPhos | t-BuONa | Not specified | Alkenyl bromides (cascade) | Not specified | nih.gov |
Functionalization at the C4-Hydroxy Group (e.g., Etherification, Esterification)
The C4-hydroxy group on the 7-azaindole ring is a versatile handle for introducing further modifications through reactions such as etherification and esterification. This phenolic hydroxyl group can be readily converted into a variety of ether and ester derivatives, which can significantly alter the molecule's physicochemical properties.
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. A notable example is the synthesis of 4-methoxy-7-azaindole, which can be achieved by reacting a 4-halo-7-azaindole with a metal alkoxide. google.com This demonstrates that the 4-position is amenable to nucleophilic substitution, and by extension, the 4-hydroxy group can be alkylated to form ethers.
Esterification: Standard esterification procedures, such as reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base or an acid catalyst, can be applied to the C4-hydroxy group. This would yield the corresponding ester derivatives. While specific examples for this compound are not prevalent in the literature, the chemical nature of the phenolic hydroxyl group strongly suggests its capability to undergo such transformations.
Reactions at the Benzyl Substituent (N1) of this compound
The N1-benzyl group is primarily introduced as a protecting group for the pyrrolic nitrogen of the azaindole core. Its main reactive feature in many synthetic sequences is its removal (debenzylation) to liberate the N-H group for further functionalization or as the final step in the synthesis of a target molecule.
Debenzylation: The cleavage of the N-benzyl group is a key strategic reaction. Several methods are available for this transformation:
Catalytic Hydrogenolysis: This is a common method involving hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). researchgate.net The reaction can sometimes be sluggish, and the addition of an acid, like acetic acid, can facilitate the process, particularly for electron-rich heterocyclic systems. nih.govresearchgate.netnih.gov
Catalytic Transfer Hydrogenation: This method avoids the need for pressurized hydrogen gas by using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. erowid.org It is often a rapid and efficient alternative. erowid.org
Oxidative Cleavage: In cases where hydrogenolysis-sensitive functional groups are present, oxidative methods can be employed. A system of potassium tert-butoxide (KOtBu) in DMSO with an oxygen atmosphere has been shown to effectively debenzylate a variety of nitrogen-containing heterocycles. researchgate.net
The stability of the benzyl group under various conditions makes it an effective protecting group, but its selective removal is a critical tool for derivatization.
Electrophilic and Nucleophilic Substitution Reactions on the Azaindole Ring
Beyond the functional handles already present, the azaindole ring itself can undergo substitution reactions. The electronic nature of the bicyclic system, influenced by the pyridine (B92270) nitrogen and the existing substituents, directs the position of these reactions.
Electrophilic Substitution: The pyrrole (B145914) part of the azaindole ring is generally more susceptible to electrophilic attack than the pyridine ring. C-H functionalization reactions, often catalyzed by transition metals, are powerful tools for introducing substituents. For example, regioselective C3-sulfenylation of N-protected 7-azaindoles has been demonstrated. researchgate.netnih.gov While the C3 position in the target molecule is already substituted with iodine, other positions like C2 could potentially be targeted for electrophilic substitution under specific conditions.
Nucleophilic Substitution: The pyridine ring of the azaindole core is more electron-deficient and thus more susceptible to nucleophilic attack, particularly when activated. The synthesis of 4-methoxy-7-azaindole from 4-halo-7-azaindole via reaction with a methoxide (B1231860) is an example of a nucleophilic aromatic substitution (SNAr) reaction. google.com This indicates that if other positions on the pyridine ring (C5 or C6) were halogenated, they could serve as sites for introducing a variety of nucleophiles.
Development of Libraries of this compound Derivatives for Research Purposes
The chemical reactivity of this compound makes it an excellent scaffold for the creation of chemical libraries for biological screening. By systematically applying the derivatization strategies outlined above, a large number of analogues can be generated. For instance, the 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors. researchgate.net
Libraries of 7-azaindole derivatives have been synthesized and evaluated for various biological activities:
CDK8 Inhibitors: A series of 42 novel 7-azaindole derivatives were designed and synthesized as potential inhibitors of Cyclin-Dependent Kinase 8 (CDK8) for the treatment of acute myeloid leukemia. nih.gov
Antimicrobial Agents: Libraries of 7-azaindole N-linked 1,2,3-triazole hybrids have been synthesized via click chemistry and have shown promising antimicrobial activity. rsc.org
Anticancer Agents: The fusion of 7-azaindole with other heterocyclic systems like 1,2,3-triazoles has been explored to create libraries of potential anticancer compounds. researchgate.net
By using the C3-iodo group for various cross-coupling reactions and modifying the C4-hydroxy group, a diverse library of compounds can be built upon the 1-benzyl-4-hydroxy-7-azaindole core for screening in drug discovery and chemical biology research.
Regioselective Functionalization Techniques Applied to this compound
Achieving regioselectivity is paramount when multiple reactive sites are present on a molecule. For the 7-azaindole skeleton, several advanced techniques have been developed to control the position of functionalization.
Directed Metalation: A powerful strategy for regioselective functionalization is directed metalation. This involves using a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific C-H bond. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent at a precise location. For 7-azaindole, a carbamoyl (B1232498) group has been used as a "danceable" directing group. nih.govworktribe.com It can first direct metalation to the C6 position, and after an electrophilic quench, the carbamoyl group can be induced to migrate from N7 to N1, allowing for a subsequent directed metalation at the C2 position. nih.govworktribe.com This elegant strategy allows for the iterative and highly controlled functionalization of the azaindole scaffold.
Regioselective C-H Functionalization: Transition metal-catalyzed C-H activation provides another route to regioselective derivatization, often without the need for pre-installed directing groups or halogenation. researchgate.net For example, palladium-catalyzed C2-arylation of 7-azaindoles has been reported, showcasing the ability to selectively target specific C-H bonds on the heterocyclic core. nih.gov The regioselectivity (e.g., C2 vs. C3) can sometimes be tuned by the choice of catalyst, ligands, and reaction conditions. researchgate.net
These advanced techniques provide sophisticated tools for the precise modification of the this compound scaffold, enabling the synthesis of complex and uniquely substituted derivatives.
Biological Activity and Mechanistic Studies of 1 Benzyl 3 Iodo 4 Hydroxy 7 Azaindole and Its Derivatives in Vitro and Mechanistic Focus
Exploration of Molecular Targets and Binding Mechanisms for 1-Benzyl-3-iodo-4-hydroxy-7-azaindole
The 7-azaindole (B17877) scaffold, a bioisostere of indole (B1671886) and purine (B94841) systems, serves as a privileged structure in medicinal chemistry, enabling fine-tuning of physicochemical properties and target binding. nih.gov Derivatives of this scaffold have been investigated for their interactions with a range of biological macromolecules. The benzyl (B1604629) group at the N1 position is often crucial for activity, as it can occupy hydrophobic pockets within target proteins. nih.gov
In Vitro Enzyme Inhibition Studies (e.g., Kinases, PARP-1, HDAC6)
The 7-azaindole core is a recognized hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding sites of various kinases. researchgate.net This has led to the development of numerous kinase inhibitors based on this scaffold. nih.gov
Kinase Inhibition : The 7-azaindole framework has been successfully employed to generate inhibitors for a multitude of kinases. For instance, a derivative known as PLX647 was identified as a highly specific dual inhibitor of KIT and FMS (CSF1R) kinases. nih.gov Other examples include inhibitors of Anaplastic Lymphoma Kinase (ALK), Cell division cycle 7 (Cdc7), c-Met, and Janus kinase (JAK). nih.gov In many of these inhibitors, the 7-azaindole moiety interacts with the kinase hinge region, with the N7 atom acting as a hydrogen bond acceptor and the N1-H group acting as a hydrogen bond donor. nih.gov For example, in Cdc7 inhibitors, the lack of substitution on the pyrrole (B145914) nitrogen (N1) was found to be important for activity, while in other cases, substitution at this position is critical. nih.gov A series of 42 novel 7-azaindole derivatives were designed and synthesized as CDK8 inhibitors, with one compound showing an IC₅₀ of 51.3 ± 4.6 nM. nih.gov
PARP-1 Inhibition : Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in DNA repair, making it a significant target in oncology. nih.govijper.org Several series of 7-azaindole derivatives have been designed and synthesized as PARP-1 inhibitors. nih.govijper.org Studies have shown that 7-azaindole-1-carboxamides can effectively inhibit PARP-1, and their antiproliferative activity often correlates with their target inhibition profile in cell lines with defective homologous recombination. nih.gov One selected compound from this series demonstrated significant in vitro target inhibition. nih.gov In another study, various 7-azaindole analogues were synthesized and evaluated, with several compounds showing good anticancer activity against MCF-7 breast cancer cell lines, suggesting their potential as PARP inhibitors. ijper.org
HDAC6 Inhibition : While research has focused on histone deacetylase 6 (HDAC6) inhibitors, particularly benzohydroxamate-based compounds, a direct evaluation of this compound in this context is not prominently documented in the reviewed literature. Studies on other structural classes have shown that selective HDAC6 inhibition can modulate the immune response and decrease levels of the immunosuppressive molecule PD-L1 in melanoma cells. nih.gov
Table 1: Examples of 7-Azaindole Derivatives as Enzyme Inhibitors
| Compound/Series | Target Enzyme | Key Findings | Reference(s) |
|---|---|---|---|
| PLX647 | KIT/FMS (CSF1R) | Highly specific dual inhibitor. | nih.gov |
| 7-Azaindole-1-carboxamides | PARP-1 | Displayed variable target inhibition; one compound showed significant in vitro activity. | nih.gov |
| Diarylurea 7-azaindole derivative | CDK8 | Exhibited potent inhibitory activity with an IC₅₀ of 51.3 ± 4.6 nM. | nih.gov |
| 3,5-Disubstituted-7-azaindoles | ALK | Docking studies predict binding in the kinase ATP active site. | nih.gov |
| Substituted 5-azaindoles | Cdc7 | Showed inhibition activity, though isomeric 7-azaindoles had lower activity. | nih.gov |
Receptor Modulation Investigations (e.g., D4 receptors, CSF1R)
The versatility of the 7-azaindole scaffold extends to the modulation of cell surface receptors.
CSF1R Modulation : The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as FMS, is a receptor tyrosine kinase. The 7-azaindole derivative PLX647 has been shown to be a highly specific and potent inhibitor of CSF1R, in addition to KIT. nih.gov When tested against a large panel of kinases, it demonstrated high selectivity. nih.gov
Dopamine (B1211576) and Serotonin (B10506) Receptors : A series of novel 7-azaindole derivatives were designed to act as multi-target ligands for depression treatment, with effects on serotonin (5-HT1A) and dopamine (D2) receptors, as well as serotonin, noradrenaline, and dopamine transporters. researchgate.net All tested compounds in this specific series showed good affinity for the serotonin transporter (SERT). researchgate.net Direct modulation of the D4 receptor subtype by this compound itself has not been detailed in the reviewed sources.
Cellular Pathway Perturbation by this compound in Cell-Based Assays (Mechanistic Insight, not clinical)
Investigations using cell-based assays have provided mechanistic insights into how 7-azaindole derivatives perturb cellular functions, particularly those related to cell survival and proliferation.
Investigations into Apoptosis Induction and Cell Cycle Modulation Mechanisms
Several 7-azaindole derivatives and their metal complexes have been shown to interfere with the cell cycle and induce apoptosis, often through mechanisms distinct from established anticancer agents.
Cell Cycle Arrest : Gold(I) complexes containing 7-azaindole derivatives were found to induce a G2-phase cell cycle arrest in A2780 human ovarian carcinoma cells. nih.gov This contrasts with cisplatin, which typically induces an S-phase arrest, suggesting a different mechanism of action. nih.gov Similarly, a novel 7-azaindole derivative designed as a CDK8 inhibitor was found to induce cell cycle arrest in the G1 phase in acute myeloid leukemia cells. nih.gov
Apoptosis Induction : The CDK8 inhibitor derivative was also shown to lead to apoptosis in leukemia cells, associated with the inhibition of STAT5 phosphorylation. nih.gov Platinum(II) complexes with 7-azaindole ligands have been found to activate a p53-independent cell-death pathway. nih.govplos.orgnih.gov In vivo studies on tumor tissues treated with one such platinum complex revealed a significant increase in the active form of caspase 3, a key executioner of apoptosis, alongside a decrease in the tumor suppressor p53. nih.govplos.orgnih.gov This suggests that these compounds can overcome resistance mechanisms that rely on p53 inactivation. Light and electron microscopy of the treated cancerous tissues indicated that necrosis was the dominant form of cell death, with some signs of apoptosis. plos.orgnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Activity of this compound Analogues (Focus on In Vitro Mechanistic Understanding)
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the 7-azaindole core. Research has shown that substitutions at various positions on the bicyclic ring system significantly impact potency and selectivity. nih.gov
Key Substitution Positions : A review of 7-azaindole analogues with anticancer properties highlighted that positions 1, 3, and 5 are the most active sites for substitution. researchgate.netnih.gov Disubstitution is a common strategy for creating novel and potent anticancer agents. nih.gov
Substituents and Activity : The nature of the substituent is critical. For anticancer activity, alkyl, aryl carboxamide, and heterocyclic ring substitutions have proven to be particularly successful. researchgate.netnih.gov In a series of PARP inhibitors, compounds with cycloamine substituents at the 2-position were active against both PARP-1 and PARP-2. nih.gov For a series of anticonvulsant derivatives, the nitrogen atom at position 7 of the azaindole ring and a double bond in an attached 1,2,3,6-tetrahydropyridine (B147620) skeleton were found to be essential for activity. researchgate.net In another study on HIV-1 integrase inhibitors, the presence of π-donor atoms (like oxygen or fluorine) at the para position of a C3-aryl substituent on the 7-azaindole core was found to be beneficial for activity, likely by interacting with the enzyme's catalytic domain. nih.gov
Advanced Research Applications of 1 Benzyl 3 Iodo 4 Hydroxy 7 Azaindole
1-Benzyl-3-iodo-4-hydroxy-7-azaindole as a Core Scaffold for Chemical Biology Probes and Ligand Development
The 7-azaindole (B17877) framework is a well-established scaffold for the development of ligands targeting a variety of biological macromolecules, most notably protein kinases. nih.govpharmablock.com The nitrogen atom in the pyridine (B92270) ring and the pyrrole (B145914) NH group can form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases, making 7-azaindole derivatives potent and selective inhibitors. pharmablock.com The substitution pattern of this compound offers several strategic advantages for its use as a core scaffold in chemical biology and ligand development.
The benzyl (B1604629) group at the N1 position can be modified to explore interactions with hydrophobic pockets within a target protein, potentially enhancing binding affinity and selectivity. pharmablock.com The iodine atom at the C3 position is a particularly useful functional handle. It can be readily transformed into other functional groups via various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in structure-activity relationship (SAR) studies to optimize ligand binding. nih.gov For instance, the iodinated position can be used to attach reporter groups, such as fluorophores or biotin, to create chemical probes for target identification and validation.
While direct studies on this compound as a probe or ligand are not extensively documented, the broader class of 7-azaindole derivatives has seen significant success. For example, derivatives have been developed as inhibitors for a range of kinases, including CDK8, which is implicated in acute myeloid leukemia. nih.gov
Table 1: Examples of 7-Azaindole Derivatives in Ligand Development
| Derivative Class | Target | Therapeutic Area | Key Structural Features |
| Diarylurea 7-azaindoles | CDK8 | Acute Myeloid Leukemia | Diarylurea moiety for enhanced binding |
| 4-Aryl-7-azaindoles | IKK2 | Inflammatory Diseases | Aryl group at C4 for selectivity |
| 3-Substituted 7-azaindoles | c-Met Kinase | Cancer | Various substituents at C3 via cross-coupling |
This table presents data for the general class of 7-azaindole derivatives to illustrate the potential of the scaffold.
Utilization of this compound in Catalyst Development (e.g., as a ligand in organometallic chemistry)
The nitrogen atoms within the 7-azaindole scaffold provide potential coordination sites for metal ions, suggesting its utility as a ligand in organometallic chemistry and catalysis. The development of chiral ligands is central to asymmetric catalysis, and the 7-azaindole core can be functionalized to create a chiral environment around a metal center.
While the direct application of this compound as a catalyst ligand is not widely reported, the related 7-azaindoline amides have been successfully employed as directing groups in catalytic asymmetric reactions. mdpi.com In these cases, the 7-azaindoline moiety coordinates to a metal catalyst, activating the substrate and controlling the stereochemical outcome of the reaction. mdpi.com This suggests that derivatives of this compound could be designed to act as chiral ligands for a variety of metal-catalyzed transformations.
The benzyl and hydroxyl groups could be modified to introduce chirality or additional coordinating atoms, thereby creating bidentate or tridentate ligands. The iodine at the C3 position could also be leveraged to synthesize more complex ligand structures. For example, it could be replaced with a phosphine (B1218219) group, a common coordinating group in organometallic catalysts.
Recent research has also explored the reactivity of metal complexes of 7-azaindolyl derivatives, demonstrating their potential in chemical bond activation, such as C-H and C-X bond activation. rsc.org This opens up possibilities for using complexes of this compound in novel catalytic cycles.
Table 2: Potential Roles of this compound in Catalysis
| Potential Role | Key Structural Feature Utilized | Example of Application Area |
| Chiral Ligand | Modified benzyl or hydroxyl group | Asymmetric synthesis |
| Directing Group | Azaindole nitrogen atoms | Catalytic asymmetric reactions |
| Precursor to Complex Ligands | Iodine at C3 | Synthesis of phosphine-containing ligands |
| Component of Reactive Metal Complexes | Azaindolyl core | C-H bond activation |
This table is speculative and based on the known chemistry of related azaindole compounds.
Applications in Supramolecular Chemistry and Host-Guest Interactions
The planar aromatic structure of the 7-azaindole core, combined with its hydrogen bonding capabilities, makes this compound an interesting candidate for applications in supramolecular chemistry. Supramolecular assemblies are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.
The N-H of the pyrrole ring and the nitrogen of the pyridine ring can act as hydrogen bond donors and acceptors, respectively, enabling the formation of self-assembled structures or interaction with other molecules. The benzyl group can participate in π-π stacking interactions, further stabilizing supramolecular architectures.
In the context of host-guest chemistry, this compound could potentially act as a "guest" molecule, binding within the cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or a calixarene. The specificity of this binding would depend on the size, shape, and chemical complementarity between the host and the guest. Such host-guest complexes can be used to modify the properties of the guest molecule, for example, to enhance its solubility or protect it from degradation.
While specific studies on the supramolecular chemistry of this compound are not available, the principles of molecular recognition are well-established, and the structural features of this compound make it a promising subject for future investigations in this field.
Potential Use of this compound as a Fluorescent Probe or in Material Science Research
7-Azaindole and its derivatives are known for their interesting photophysical properties, including fluorescence. acs.org The fluorescence of 7-azaindole is particularly sensitive to its local environment, such as solvent polarity and hydrogen bonding, which makes it a useful chromophore for fluorescent probes. acs.org The emission properties of 7-azaindole can be significantly altered upon binding to a target molecule, providing a detectable signal.
The compound this compound likely possesses intrinsic fluorescent properties that could be exploited. The substitution pattern would be expected to modulate the absorption and emission wavelengths, as well as the quantum yield. For example, the hydroxyl group could influence the excited-state dynamics of the molecule. The iodine atom, being a heavy atom, might quench fluorescence to some extent but could also promote phosphorescence, which is another form of luminescence with applications in materials science.
Indeed, 7-azaindolyl derivatives have been investigated as blue emitters for organic light-emitting diodes (OLEDs). rsc.org The ability to tune the emission color through chemical modification of the azaindole scaffold is a key advantage in this context. The benzyl group in this compound could enhance the processability and film-forming properties of the material, which are important for device fabrication.
Furthermore, fluorescent 7-azaindole derivatives have been synthesized and studied for their potential as antimicrobial agents and for their ability to interact with DNA. nih.govrsc.org The fluorescence of these compounds can be used to visualize their localization within cells and to study their mechanism of action.
Table 3: Photophysical Properties and Potential Applications of 7-Azaindole Derivatives
| Property | Application | Relevant Structural Features |
| Environment-sensitive fluorescence | Fluorescent probes for biomolecules | 7-Azaindole core |
| Tunable emission | Organic Light-Emitting Diodes (OLEDs) | Substituents on the azaindole ring |
| Fluorescence quenching/enhancement upon binding | Biosensors | Functional groups for target recognition |
| Potential for phosphorescence | Materials for lighting and displays | Heavy atom substituents (e.g., iodine) |
This table is based on the general properties of 7-azaindole derivatives and highlights the potential of this compound.
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on 1-Benzyl-3-iodo-4-hydroxy-7-azaindole
Direct academic research dedicated to this compound is limited; however, extensive research on its core motifs provides a strong foundation for understanding its scientific value. The 7-azaindole (B17877) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, largely because it acts as a bioisostere for both indole (B1671886) and purine (B94841) systems. pharmablock.comnih.gov This mimicry is particularly effective in the design of kinase inhibitors, where the 7-azaindole's pyridine (B92270) nitrogen and pyrrole (B145914) N-H group can form two crucial hydrogen bonds with the kinase hinge region, emulating the binding of adenosine triphosphate (ATP). pharmablock.comnih.govjst.go.jp
The functionalization at the C3 position with an iodine atom is a well-established and critical strategy in azaindole chemistry. researchgate.netresearcher.lifenih.gov This feature transforms the molecule into a versatile synthetic handle, enabling the introduction of a wide array of aryl and heteroaryl groups through robust and predictable metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. researchgate.netacs.org This capability is fundamental for building molecular complexity and conducting detailed structure-activity relationship (SAR) studies. nih.govnih.gov
The substituents at the N1 and C4 positions further refine the compound's potential. The N1-benzyl group can be utilized to explore specific hydrophobic binding pockets within target proteins, while the C4-hydroxy group can influence physicochemical properties like solubility and provides an additional point for hydrogen bonding interactions or further derivatization. nih.govresearchgate.net
The collective research points to this compound not as an end-product, but as a sophisticated building block designed for the efficient generation of novel, biologically active molecules.
| Component | Role in Academic Research | Key Findings |
| 7-Azaindole Core | Privileged scaffold, Bioisostere | Acts as an excellent hinge-binding motif for kinases; substitution can modulate solubility and metabolic stability. pharmablock.comnih.govresearchgate.net |
| C3-Iodo Group | Versatile Synthetic Handle | Enables introduction of diverse chemical groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). researchgate.netacs.orgnih.gov |
| N1-Benzyl Group | Steric and Lipophilic Probe | Used to interact with specific hydrophobic pockets in target proteins; N-substitution is a key site for SAR studies. nih.gov |
| C4-Hydroxy Group | Modulator of Properties | Can increase solubility, provide an additional hydrogen bond donor/acceptor site, and serve as a point for further functionalization. nih.govresearchgate.net |
Emerging Research Avenues and Untapped Potential of this compound
The primary untapped potential of this compound lies in its application as a strategic intermediate for creating diverse molecular libraries. Its pre-functionalized nature allows for rapid and targeted synthesis of novel compounds for high-throughput screening against a variety of biological targets.
Key emerging avenues include:
Kinase Inhibitor Development: Leveraging the 7-azaindole core's established role as a "hinge-binder," this scaffold is an ideal starting point for developing potent and selective inhibitors against kinases implicated in cancer and other diseases, such as PI3K, FGFR, and B-RAF. jst.go.jpresearcher.lifenih.gov The C3 position can be functionalized with various aromatic and heteroaromatic rings to target the specific ATP-binding pocket of different kinases.
Fragment-Based Drug Discovery (FBDD): This compound can serve as an advanced, high-value starting point in FBDD campaigns. The success of 7-azaindole-based drugs like Vemurafenib, which originated from FBDD, highlights the potential of this approach. pharmablock.comjst.go.jp
Expansion into New Therapeutic Areas: While oncology is a major focus, derivatives of this scaffold could be explored for other applications, including treatments for neurodegenerative disorders, infectious diseases, and inflammatory conditions, where 7-azaindole derivatives have shown promise. nih.govnih.govnih.gov
The table below outlines the potential synthetic diversification of the C3-iodo position.
| Reaction Type | Reagent/Catalyst | Potential Functional Group Introduced | Target Compound Class |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid, Pd catalyst | Aryl, Heteroaryl | Kinase Inhibitors, Receptor Ligands |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkynyl, Arylalkynyl | Anticancer Agents, Molecular Probes |
| Heck Coupling | Alkene, Pd catalyst | Alkenyl, Styrenyl | Synthetic Intermediates |
| Buchwald-Hartwig | Amine/Amide, Pd catalyst | Amino, Amido | CNS Agents, Enzyme Inhibitors |
| Stille Coupling | Organostannane, Pd catalyst | Aryl, Vinyl, Alkyl | Complex Molecule Scaffolds |
Challenges and Opportunities in the Continued Academic Investigation of this compound
The continued investigation of this and similar polysubstituted azaindoles presents both distinct challenges and significant opportunities.
Challenges:
Synthetic Complexity: The synthesis of polysubstituted azaindoles is inherently challenging. Classical indole synthesis methods often prove ineffective due to the electron-deficient pyridine ring, which can deactivate transition metal catalysts. researchgate.netresearchgate.netresearchgate.net
Regioselectivity: Achieving precise regiocontrol during the synthesis to install four different substituents at specific positions on the azaindole core requires sophisticated, multi-step synthetic routes, often involving the use of protecting groups. acs.orgnih.gov
Orthogonal Reactivity: A key challenge is ensuring the stability of the existing functional groups (like the C4-hydroxy) under the conditions required for subsequent reactions, such as a cross-coupling at the C3-iodo position.
Opportunities:
Development of Novel Synthetic Methods: The difficulties in synthesizing such molecules create an opportunity for the development of new, more efficient, and robust synthetic methodologies for accessing polysubstituted 7-azaindoles. researchgate.netorganic-chemistry.org
Multi-Vector Optimization: The presence of multiple, distinct functionalization points (N1, C3, C4) provides a powerful opportunity for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic (ADME) properties.
Broad Therapeutic Potential: The scaffold's versatility offers the opportunity to generate lead compounds for a wide range of diseases, moving beyond the well-explored area of kinase inhibition into new therapeutic targets. nih.govresearchgate.net
Broader Implications of this compound Research for Azaindole Chemistry
Research centered on complex intermediates like this compound has broader implications for the entire field of azaindole chemistry. The successful synthesis and utilization of this scaffold would significantly expand the available chemical space for medicinal chemists, providing new tools and building blocks for drug discovery programs.
Furthermore, the systematic modification of this compound and the subsequent biological evaluation of its derivatives would generate invaluable data, deepening the scientific community's understanding of the structure-activity relationships governing the 7-azaindole class. nih.gov This knowledge is critical for the rational design of next-generation therapeutics with enhanced potency, improved selectivity, and more favorable drug-like properties. Ultimately, the exploration of such highly functionalized scaffolds validates advanced synthetic strategies and reinforces the 7-azaindole nucleus as a cornerstone of modern medicinal chemistry.
Q & A
Q. Purity Optimization Methods :
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 65–75 | >90 |
| Iodination | NIS, CH₂Cl₂, RT, 12 h | 50–60 | 85–90 |
| Deprotection | TBAF, THF, 0°C → RT | 90–95 | >95 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic pattern of iodine .
- Infrared (IR) Spectroscopy : Identify O–H (3200–3500 cm⁻¹) and C–I (500–600 cm⁻¹) stretches .
Advanced: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The 3-iodo group enables participation in palladium-catalyzed couplings (e.g., Suzuki, Sonogashira). Key factors:
Q. Table 2: Cross-Coupling Performance
| Reaction Type | Catalyst System | Yield (%) | Byproduct Analysis |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | 70–80 | Trace deiodinated azaindole |
| Ullmann | CuI, 1,10-phenanthroline | 40–50 | Homocoupling products |
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer: Contradictions (e.g., unexpected NOE correlations or MS fragments) require:
Multi-Technique Validation : Combine X-ray crystallography with 2D NMR to confirm regiochemistry .
Isotopic Labeling : Use deuterated analogs to trace fragmentation pathways in MS .
Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
Advanced: How do the hydroxyl and benzyl groups affect solubility and crystallinity?
Answer:
- Solubility : The hydroxy group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO). Benzyl substitution increases lipophilicity, aiding dissolution in THF or dichloromethane .
- Crystallinity : Hydrogen bonding via the hydroxy group promotes crystal lattice formation. Co-crystallization with acetic acid or methanol improves crystal quality for X-ray studies .
Advanced: What role does this compound play in kinase inhibition studies?
Answer:
The 7-azaindole scaffold mimics adenine, making it a kinase ATP-binding site competitor. Modifications:
Q. Table 3: Kinase Inhibition Data
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference Model |
|---|---|---|---|
| CDK2 | 120 ± 15 | ATP-competitive | Crystallography |
| GSK-3β | 450 ± 30 | Biochemical | ELISA |
Advanced: How to evaluate the compound’s stability under various experimental conditions?
Answer:
- Thermal Stability : TGA/DSC analysis to assess decomposition temperatures (e.g., >200°C indicates robustness in reactions) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 3–10) and quantify remaining compound using LC-MS .
Key Finding : The compound is stable in dark, neutral conditions but degrades under prolonged UV exposure or strong acidic/basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
